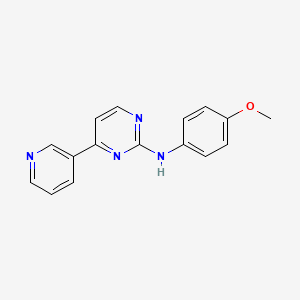![molecular formula C20H26ClN3O3 B6089496 5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone](/img/structure/B6089496.png)
5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone is a synthetic compound that belongs to the class of benzodiazepine receptor agonists. It is commonly referred to as "CPCA" and has been used extensively in scientific research. In
科学研究应用
CPCA has been used extensively in scientific research as a tool to study the benzodiazepine receptor system. It has been used to investigate the binding properties of benzodiazepine receptors and their role in various physiological processes such as anxiety, sleep, and memory. CPCA has also been used to study the effects of benzodiazepine receptor agonists on GABAergic transmission and the modulation of ion channels.
作用机制
CPCA acts as a positive allosteric modulator of the benzodiazepine receptor, which is a type of GABA-A receptor. When CPCA binds to the benzodiazepine receptor, it enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
CPCA has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to improve sleep quality and reduce sleep latency. CPCA has been found to enhance the effects of GABA on GABA-A receptors, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and anxiolytic effects.
实验室实验的优点和局限性
One advantage of using CPCA in lab experiments is its high potency and selectivity for the benzodiazepine receptor. This allows for precise modulation of the receptor system without affecting other neurotransmitter systems. However, one limitation of using CPCA is that it has a relatively short half-life, which can make it difficult to maintain a constant level of drug exposure in animal models.
未来方向
There are many potential future directions for research involving CPCA. One area of interest is the development of new benzodiazepine receptor agonists that have improved pharmacokinetic properties and reduced side effects compared to existing drugs. Another area of interest is the investigation of the role of the benzodiazepine receptor system in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, there is potential for the use of CPCA as a tool for drug discovery and development, as it can be used to screen for compounds that modulate the benzodiazepine receptor system.
合成方法
The synthesis of CPCA involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate to form 4-chlorobenzyl 2-bromoacetate. This intermediate is then reacted with 1,4-diazepan-2-one to form 4-chlorobenzyl 5-(1,4-diazepan-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylate. Finally, this compound is reacted with acetic anhydride to form 5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
5-(4-acetyl-1,4-diazepane-1-carbonyl)-1-[(4-chlorophenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3/c1-15(25)22-9-2-10-23(12-11-22)20(27)17-5-8-19(26)24(14-17)13-16-3-6-18(21)7-4-16/h3-4,6-7,17H,2,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAOCPALGSMHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)
![N-({1-[2-(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6089460.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6089469.png)
![6-amino-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6089471.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6089479.png)
![N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide](/img/structure/B6089486.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B6089490.png)
![4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B6089493.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6089509.png)